![molecular formula C10H17NO B2717193 N-Tert-butyl-N-but-3-ynylacetamide CAS No. 2375259-74-6](/img/structure/B2717193.png)
N-Tert-butyl-N-but-3-ynylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Tert-butyl-N-but-3-ynylacetamide, also known as TBAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Organic Synthesis
N-Tert-butyl amides, including N-Tert-butyl-N-but-3-ynylacetamide, are widely used in organic synthesis . They can be synthesized efficiently from the reaction of nitriles with tert-butyl benzoate, catalyzed by Zn(ClO4)2·6H2O . This method provides a mild and inexpensive way to produce N-Tert-butyl amides .
Drug Synthesis
N-Tert-butyl amides are also crucial in drug synthesis . Many drug molecules containing N-Tert-butyl amide functionality have been developed to cure various diseases . For instance, Finasteride and Epristeride have been developed for the treatment of benign prostatic hyperplasia . Indinavir, nelfinavir, and Saquinavir have been used as components to treat HIV . CPI-1189 is a candidate for neuro-protective therapy in humans with HIV-associated CNS disease .
Ritter Reaction
The Ritter reaction is a well-known method for the synthesis of amides from nitriles and a carboxylic acid . N-Tert-butyl-N-but-3-ynylacetamide can be synthesized via the Ritter reaction, which involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .
Nitration of Organic Compounds
Tert-butyl nitrite (TBN) is often used in the nitration of organic compounds . Although N-Tert-butyl-N-but-3-ynylacetamide is not directly mentioned, it’s plausible that it could be used in similar reactions given its structural similarity to TBN.
Inhibitor of SARS-CoV 3CL Protease
N-Tert-butyl-N-but-3-ynylacetamide could potentially be used in the development of inhibitors for the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . This is based on the structure-based optimization of a series of N-Tert-butyl-2-(N-arylamido)-2-(pyridin-3-yl) acetamides .
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds like “N-Tert-butyl-N-but-3-ynylacetamide” often target specific enzymes or receptors in the body. They can bind to these targets and modulate their activity, leading to changes in cellular function .
Mode of Action
The compound may interact with its targets by binding to active sites or allosteric sites, which can either inhibit or enhance the target’s activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For example, it could impact signal transduction pathways, metabolic pathways, or gene expression pathways, leading to downstream effects on cell function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized by enzymes, and how it is excreted from the body all play a role .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in enzyme activity and cellular signaling to alterations in cell growth, differentiation, or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s ability to bind to its targets .
Propriétés
IUPAC Name |
N-tert-butyl-N-but-3-ynylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-6-7-8-11(9(2)12)10(3,4)5/h1H,7-8H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGLAQLNRFYFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC#C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tert-butyl-N-but-3-ynylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.